molecular formula C9H16N2O2 B2527671 2,6-Dimethyl-1-[(E)-2-nitroethenyl]piperidine CAS No. 2225181-76-8

2,6-Dimethyl-1-[(E)-2-nitroethenyl]piperidine

Cat. No.: B2527671
CAS No.: 2225181-76-8
M. Wt: 184.239
InChI Key: BPKXPMUQJBACBP-VOTSOKGWSA-N
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Description

2,6-Dimethyl-1-[(E)-2-nitroethenyl]piperidine is a useful research compound. Its molecular formula is C9H16N2O2 and its molecular weight is 184.239. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antihypertensive Activity

Research on compounds with similar structural features, such as 6,7-disubstituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans, has shown significant antihypertensive activity. These compounds, synthesized via a process involving piperidine or pyrrolidine, exhibit potent blood pressure lowering effects, highlighting their potential in developing antihypertensive drugs (Evans et al., 1983).

Conformational Studies

The stereochemistry of certain dimethyl piperidin-4-one oximes has been studied, revealing their existence largely in boat conformations. This research into the conformational properties of piperidine derivatives provides a foundation for understanding the chemical behavior and potential reactivity of related compounds (Muthukumaran et al., 2019).

Pharmacological Effects

Studies on the synthesis and pharmacological activity of certain dihydropyridine derivatives, which share functional groups with "2,6-Dimethyl-1-[(E)-2-nitroethenyl]piperidine," indicate their potential as calcium antagonists for treating hypertension and angina. This highlights the therapeutic potential of structurally related compounds (Muto et al., 1988).

Crystal Structures and Pharmacological Activity

The crystal structures of calcium channel antagonists related to dihydropyridines have been analyzed, providing insights into the relationship between molecular conformation and pharmacological activity. This research suggests that minimal ring distortion enhances the activity of such compounds, offering guidance for the design of more effective pharmaceutical agents (Fossheim et al., 1982).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as DNMTP, is an important task of modern organic chemistry . This suggests a promising future direction for research and development in this field.

Properties

IUPAC Name

2,6-dimethyl-1-[(E)-2-nitroethenyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-8-4-3-5-9(2)10(8)6-7-11(12)13/h6-9H,3-5H2,1-2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKXPMUQJBACBP-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C=C[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCC(N1/C=C/[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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